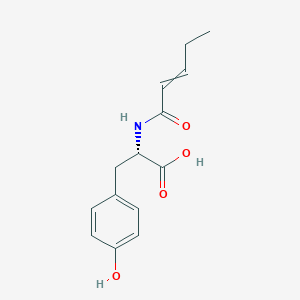
N-Pent-2-enoyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Pent-2-enoyl-L-tyrosine is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pent-2-enoyl group attached to the L-tyrosine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Pent-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with pent-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-Pent-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pent-2-enoyl group to a saturated pentanoyl group.
Substitution: The phenolic hydroxyl group of L-tyrosine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated derivatives.
科学的研究の応用
N-Pent-2-enoyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to protein synthesis and enzyme activity, particularly those involving tyrosine residues.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
作用機序
The mechanism of action of N-Pent-2-enoyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The pent-2-enoyl group can modify the activity of enzymes that interact with tyrosine residues, potentially altering their function. This modification can affect various biochemical pathways, including those involved in signal transduction and metabolic regulation.
類似化合物との比較
N-Acetyl-L-tyrosine: Similar in structure but with an acetyl group instead of a pent-2-enoyl group.
N-Formyl-L-tyrosine: Contains a formyl group attached to L-tyrosine.
N-Benzoyl-L-tyrosine: Features a benzoyl group instead of a pent-2-enoyl group.
Uniqueness: N-Pent-2-enoyl-L-tyrosine is unique due to the presence of the pent-2-enoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
823195-92-2 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-(pent-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-13(17)15-12(14(18)19)9-10-5-7-11(16)8-6-10/h3-8,12,16H,2,9H2,1H3,(H,15,17)(H,18,19)/t12-/m0/s1 |
InChIキー |
PXTPAMBMDOMGNI-LBPRGKRZSA-N |
異性体SMILES |
CCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
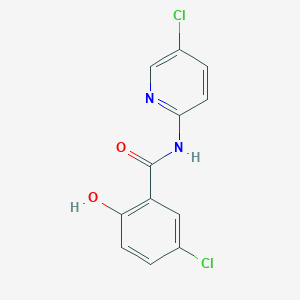
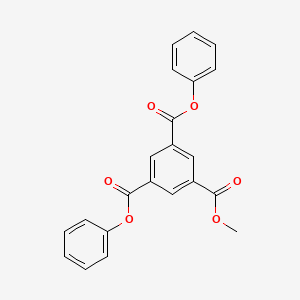
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
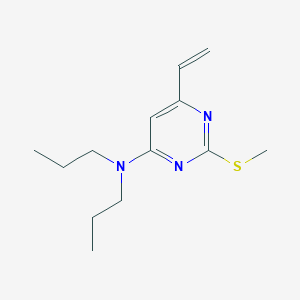
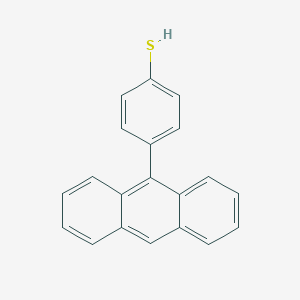
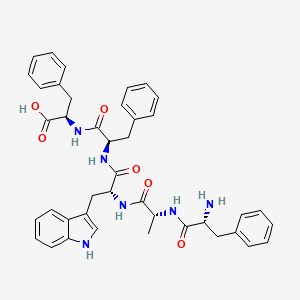
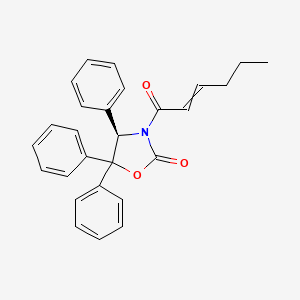
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)
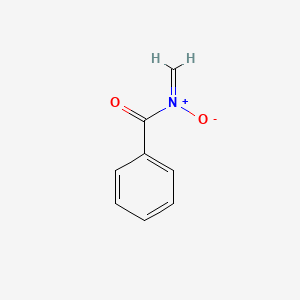

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
